ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate
Description
Ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate is a synthetic small molecule featuring a benzodioxole scaffold linked via a sulfonamide bridge to a piperidine ring esterified with an ethyl group. The benzodioxole moiety (2H-1,3-benzodioxol-5-yl) is a bicyclic aromatic system known for its metabolic stability and role in modulating pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O7S/c1-2-25-18(22)13-5-8-20(9-6-13)28(23,24)10-7-19-17(21)14-3-4-15-16(11-14)27-12-26-15/h3-4,11,13H,2,5-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNADPFNYVPQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis
The most widely reported approach involves a seven-step sequence beginning with piperidine-4-carboxylic acid derivatives (Figure 1).
Step 1: Esterification of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is reacted with ethanol under acidic catalysis (HCl, H₂SO₄) to yield ethyl piperidine-4-carboxylate. This step typically achieves 85–90% conversion under reflux conditions (12–16 h).
Step 2: Sulfonylation of the Piperidine Nitrogen
The piperidine nitrogen is sulfonylated using 2-chloroethanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Reaction at 0–5°C minimizes side reactions, yielding 1-(2-chloroethanesulfonyl)piperidine-4-carboxylate (72–78% yield).
Step 3: Nucleophilic Substitution with Formamide
The chloro group is displaced by 2H-1,3-benzodioxol-5-amine in dimethylformamide (DMF) at 80°C for 8 h. Potassium carbonate facilitates deprotonation, achieving 65–70% yield. Critical to this step is the exclusion of moisture to prevent hydrolysis.
Step 4: Formamidation
The intermediate amine is coupled with 2H-1,3-benzodioxole-5-carbonyl chloride using N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF). Microwave irradiation (100°C, 30 min) enhances coupling efficiency, yielding 82–85% of the target formamido derivative.
Microwave-Assisted Cyclization
Recent advancements employ microwave-assisted techniques to accelerate cyclization steps. For example, the final ring closure to form the benzodioxole moiety is completed in 15 min at 150°C (vs. 6 h conventionally), with a 12% increase in yield (from 68% to 80%).
Reaction Conditions and Optimization
Solvent Systems
Temperature and Catalysis
- Low-temperature regimes (0–5°C): Critical during sulfonylation to suppress dimerization.
- Palladium catalysts : Employed in cross-coupling steps to reduce reaction times by 40%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Key signals include δ 4.25 (q, J = 7.1 Hz, ethyl ester), δ 7.45 (s, benzodioxole aromatic protons).
- MS (ESI) : m/z 483.2 [M+H]⁺ confirms molecular ion integrity.
Data Analysis and Comparative Studies
| Parameter | Conventional Method | Microwave-Assisted | Improvement |
|---|---|---|---|
| Reaction Time | 6 h | 15 min | 24x faster |
| Yield | 68% | 80% | +12% |
| Purity Post-HPLC | 95% | 99% | +4% |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the sulfonamide linkage or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the piperidine ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield a carboxylic acid derivative, while reduction of the ester group could produce the corresponding alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. Ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate has been evaluated for its efficacy against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that the compound significantly inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HT-29) in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both bacterial and fungal strains. Research indicates:
- In Vitro Studies : this compound exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways:
- α-Glucosidase Inhibition : In vitro assays revealed that this compound serves as an effective α-glucosidase inhibitor. This property suggests potential applications in managing diabetes by controlling postprandial blood glucose levels.
Case Study 1: Anticancer Efficacy
A controlled study involving various piperidine derivatives, including this compound, was conducted to evaluate their anticancer effects:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 1-{...} | MCF-7 | 25 | Apoptosis induction |
| Ethyl 1-{...} | HT-29 | 30 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound highlighted its effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Penicillin | 20 |
| Escherichia coli | 10 | Ampicillin | 15 |
Mechanism of Action
The mechanism of action of ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in the active site of enzymes, while the sulfonamide linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs sharing the benzodioxole-piperidine-carboxylate framework but differing in substituents or linker chemistry. Below is a detailed analysis:
Ethyl 1-(2-(2,2-Dimethyl-4H-Benzodioxin-5-yl)ethyl)piperidine-4-carboxylate (from )
- Structural Differences :
- Benzodioxole Modification : The benzodioxole ring is substituted with a 2,2-dimethyl group (forming a 4H-benzodioxin system) instead of a formamido group.
- Linker : A simple ethyl (-CH₂-CH₂-) linker replaces the sulfonamide (-SO₂-NH-) bridge.
- Synthesis : Synthesized via nucleophilic substitution between 2-(2,2-dimethyl-4H-benzodioxin-5-yl)ethyl methanesulfonate and ethyl piperidine-4-carboxylate in DMF at 60°C, yielding 49% over two steps .
- The absence of a sulfonamide linker decreases hydrogen-bonding capacity, which could reduce target affinity compared to the target compound.
1-(2H-1,3-Benzodioxol-5-yl)-2-(Methylamino)butan-1-one (from )
- Structural Differences: Core Structure: A butanone chain replaces the piperidine-4-carboxylate group. Substituent: A methylamino group (-NH-CH₃) is present instead of the sulfonamide linker.
- The lack of a piperidine ring reduces conformational flexibility, which may limit interactions with sterically constrained targets .
General Comparison of Key Features
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- The formamido group could enhance binding to targets with hydrogen-bond acceptors (e.g., enzymes or receptors).
- The sulfonamide linker may improve metabolic stability compared to amine or ether linkers, as sulfonamides are less prone to oxidative degradation.
- Limitations in Evidence: No direct biological or crystallographic data are provided for the target compound. Structural validation tools like SHELX and crystallography practices would be critical for confirming its 3D conformation and intermolecular interactions.
Biological Activity
Ethyl 1-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethanesulfonyl}piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes a piperidine ring and a benzodioxole moiety, which are known to contribute to various pharmacological properties.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, featuring multiple functional groups that may interact with biological targets. The molecular formula is , and it has a molecular weight of approximately 416.494 g/mol.
Biological Activity
Research into the biological activity of this compound suggests several potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that derivatives of benzodioxole compounds exhibit cytotoxic effects against various cancer cell lines. This compound may share similar mechanisms of action due to the presence of the benzodioxole moiety, which is known for its ability to inhibit cancer cell proliferation .
- Antimicrobial Properties : Compounds containing benzodioxole structures have been evaluated for their antimicrobial efficacy. This compound could potentially display activity against bacterial strains, including drug-resistant variants, making it a candidate for further investigation in the context of antibiotic resistance .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction may lead to modulation of signaling pathways associated with cell growth and survival.
Case Studies and Evaluations
Recent pharmacological evaluations have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of compounds related to this compound. For instance:
- In Vitro Studies : Various derivatives have been synthesized and tested for their ability to inhibit specific enzymes involved in cancer progression. These studies suggest that modifications to the piperidine ring can significantly enhance bioactivity .
- In Vivo Assessments : Animal models have been utilized to assess the therapeutic potential of related compounds in disease contexts such as hypertension and cancer. Results indicate promising outcomes in reducing tumor size and managing blood pressure without significant side effects .
Data Tables
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves sequential reactions such as sulfonylation of the piperidine core, coupling with the benzodioxol-5-yl formamide group, and esterification. Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) for sulfonylation .
- Catalyst use : Triethylamine or DMAP to enhance reaction efficiency .
- Temperature control : Reflux conditions (e.g., 110°C in xylene) to achieve high yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- X-ray crystallography : Refinement using SHELXL to resolve bond lengths/angles and verify stereochemistry .
- Spectroscopy : H/C NMR to confirm functional groups (e.g., sulfonamide resonance at ~3.3 ppm) and LC-MS for molecular ion verification .
- Crystallographic validation : Tools like PLATON to check for twinning or disorder in crystal structures .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC quantification .
- Enzyme inhibition : Fluorescence-based assays for targets like kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can discrepancies in crystallographic data or bioactivity results be resolved?
- Data cross-validation : Compare XRD results with DFT-optimized geometries (e.g., Gaussian 09) to resolve bond-length anomalies .
- Bioactivity contradictions : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) and analyze batch-to-batch purity via HPLC .
- Statistical meta-analysis : Apply mixed-effects models to account for variability in assay conditions across studies .
Q. What computational approaches predict target interactions and pharmacokinetic properties?
- Molecular docking : AutoDock Vina or Glide to model binding to enzymes (e.g., cytochrome P450) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction : SwissADME for bioavailability, LogP, and CYP inhibition profiles .
Q. How can high-throughput screening (HTS) identify novel biological targets?
- Fragment-based libraries : Screen 1,000+ compounds using SPR or thermal shift assays .
- CRISPR-Cas9 gene editing : Knockout putative targets in cell lines and assess compound efficacy loss .
- Proteomics : SILAC labeling to identify protein interaction partners post-treatment .
Q. What strategies address challenges in crystallizing this hygroscopic compound?
- Solvent screening : High-throughput vapor diffusion (e.g., Hampton Index Kit) with additives like PEG 3350 .
- Cryoprotection : Soak crystals in glycerol-containing solutions before flash-freezing .
- Synchrotron radiation : Use micro-focused beams (e.g., APS or ESRF) to resolve weak diffraction .
Q. How are structure-activity relationships (SAR) analyzed for piperidine derivatives?
- Analog synthesis : Modify substituents (e.g., benzodioxol vs. thiazole) and test activity .
- 3D-QSAR : CoMFA or CoMSIA to map electrostatic/hydrophobic pharmacophore features .
- Free-energy perturbation : Calculate ΔΔG for substituent changes using Schrödinger FEP+ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
